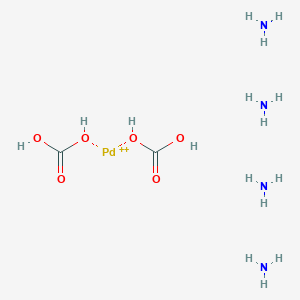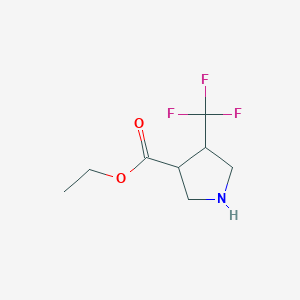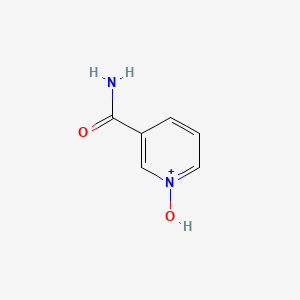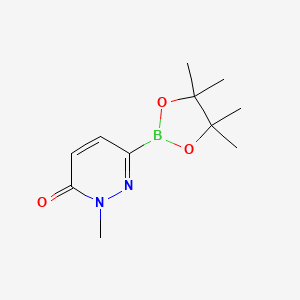
Tetraamminepalladium(II)hydrogencarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminepalladium(II)hydrogencarbonate is a coordination complex of palladium. It is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis. The compound has the empirical formula C2H14N4O6Pd and a molecular weight of 296.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraamminepalladium(II)hydrogencarbonate can be synthesized by reacting palladium(II) salts with ammonia and sodium bicarbonate. The reaction typically occurs in an aqueous solution, where palladium(II) ions coordinate with ammonia molecules to form the tetraammine complex. The addition of sodium bicarbonate results in the formation of the hydrogencarbonate anion, completing the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then isolated through filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraamminepalladium(II)hydrogencarbonate is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced back to palladium(0) under certain conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles.
Substitution: Various palladium complexes with different ligands.
Applications De Recherche Scientifique
Tetraamminepalladium(II)hydrogencarbonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of Tetraamminepalladium(II)hydrogencarbonate involves the coordination of palladium with various ligands. The palladium center can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
- Tetraamminepalladium(II)chloride
- Tetraamminepalladium(II)bromide
- Tetraammineplatinum(II)chloride
Comparison: Tetraamminepalladium(II)hydrogencarbonate is unique due to the presence of the hydrogencarbonate anion, which can influence its solubility and reactivity. Compared to its chloride and bromide counterparts, the hydrogencarbonate complex may exhibit different catalytic properties and stability under various conditions .
Propriétés
Formule moléculaire |
C2H16N4O6Pd+2 |
|---|---|
Poids moléculaire |
298.59 g/mol |
Nom IUPAC |
azane;carbonic acid;palladium(2+) |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2 |
Clé InChI |
QYYPTZGPXKUKRM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)

![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)
![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)
